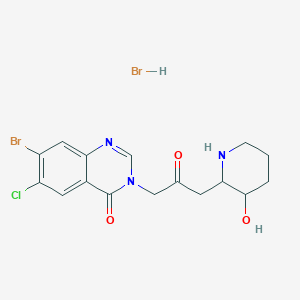
Manganese carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese carbonate is a chemical compound with the formula MnCO₃. It occurs naturally as the mineral rhodochrosite but is typically produced industrially. This compound is a pale pink, water-insoluble solid that adopts a structure similar to calcite, consisting of manganese ions in an octahedral coordination geometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese carbonate can be synthesized by treating aqueous solutions of manganese nitrate with ammonia and carbon dioxide, leading to the precipitation of the faintly pink solid. The side product, ammonium nitrate, is often used as a fertilizer .
Industrial Production Methods: Industrial production of this compound involves the reaction of manganese sulfate with ammonium bicarbonate. The manganese sulfate is dissolved in water, and impurities are removed by filtration. Hydrogen sulfide is used to purify the solution by removing heavy metals. The purified solution is then reacted with ammonium bicarbonate to precipitate this compound .
Types of Reactions:
Oxidation: this compound decomposes upon heating to form manganese oxide and carbon dioxide. This
Properties
CAS No. |
17375-37-0 |
|---|---|
Molecular Formula |
CH2MnO3 |
Molecular Weight |
116.963 g/mol |
IUPAC Name |
carbonic acid;manganese |
InChI |
InChI=1S/CH2O3.Mn/c2-1(3)4;/h(H2,2,3,4); |
InChI Key |
SDPBZSAJSUJVAT-UHFFFAOYSA-N |
impurities |
IMPURITIES MAY BE CALCIUM OXIDE AND SODIUM OXIDE. |
SMILES |
C(=O)([O-])[O-].[Mn+2] |
Canonical SMILES |
C(=O)(O)O.[Mn] |
Color/Form |
Pink to almost white powder when freshly precipitated; rhombohedral, calcite structure Rose-colored crystals, almost white when precipitated. Pink solid trigonal |
density |
3.7 |
melting_point |
Decomposes >200 °C |
Key on ui other cas no. |
17375-37-0 598-62-9 |
physical_description |
DryPowder; Liquid; OtherSolid; WetSolid |
Pictograms |
Health Hazard |
shelf_life |
GRADUALLY BECOMES LIGHT BROWN IN AIR |
solubility |
Sol in dil acid; insol in water or alcohol SOL IN AQ CARBON DIOXIDE; INSOL IN AMMONIA Soluble in dilute inorganic acids; almost insoluble in common organic acids, both concentrated and dilute. |
Synonyms |
manganese carbonate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




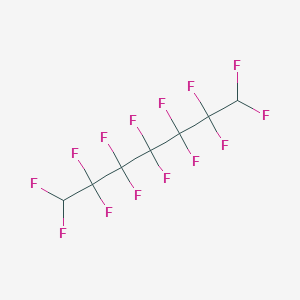

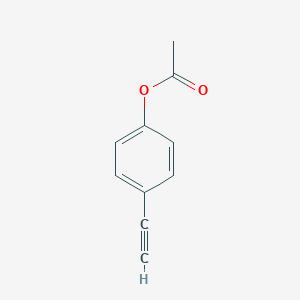
![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)
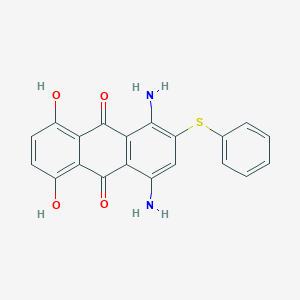


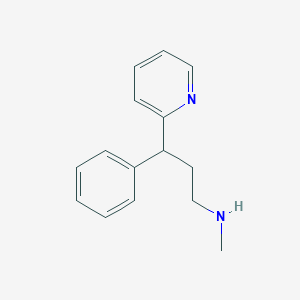
![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)
